N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-triethoxybenzamide
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-triethoxybenzamide is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a 3,4,5-triethoxybenzamide moiety at position 6. For example, the closely related N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide (Compound ID: G513-0668) has a molecular weight of 388.48 g/mol, logP of 3.15, and a polar surface area of 61.771 Ų, indicating moderate lipophilicity and solubility .
Properties
IUPAC Name |
3,4,5-triethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6S/c1-5-30-21-14-18(15-22(31-6-2)23(21)32-7-3)24(27)25-19-12-11-17-10-9-13-26(20(17)16-19)33(28,29)8-4/h11-12,14-16H,5-10,13H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEDCTXIMMLQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-triethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrahydroquinoline moiety : Contributes to its pharmacological properties.
- Ethanesulfonyl group : Enhances solubility and biological interactions.
- Triethoxybenzamide : May influence receptor binding and activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O5S |
| Molecular Weight | 392.46 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 80.5 Ų |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Studies show that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways. The presence of the tetrahydroquinoline structure may enhance this activity against specific pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may interfere with cancer cell proliferation. The mechanism could involve the inhibition of key enzymes in cancer metabolism or induction of apoptosis in tumor cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional sulfonamides.
Anticancer Efficacy
A recent in vitro study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent reduction in cell viability with IC50 values around 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline : Achieved via a Pictet-Spengler reaction using an appropriate aldehyde and amine.
- Introduction of Ethanesulfonyl Group : Reaction with ethanesulfonyl chloride under basic conditions.
- Coupling with Triethoxybenzoyl Chloride : Final step involves acylation to form the triethoxybenzamide structure.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
A comparative analysis of key analogs is summarized below:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Lipophilicity: The ethanesulfonyl group in the target compound and its analog (G513-0668) contributes to higher logP (~3.15) compared to the pyrrolidinone derivative (logP ~1.2) .
Steric and Electronic Modifications: The triethoxybenzamide moiety in the target compound introduces three electron-donating ethoxy groups, which may enhance metabolic stability compared to mono-ethoxy or tert-butyl analogs .
Stereochemical Considerations: The target compound and its ethanesulfonyl analog (G513-0668) are achiral, simplifying synthesis and reducing diastereomer-related complications . In contrast, pyrrolidinone derivatives () may form cis-trans diastereomers, requiring rigorous structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
